3-Methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

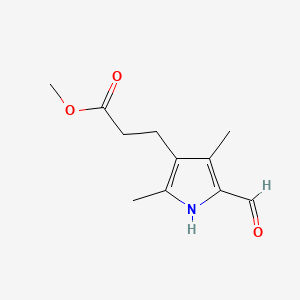

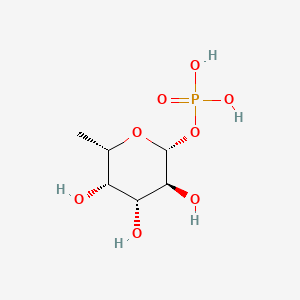

3-Methyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. The compound is characterized by a methyl group at the 3-position and an amino group at the 5-position of the pyrazole ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it valuable in various fields of research and industry .

Mechanism of Action

Target of Action

3-Methyl-1H-pyrazol-5-amine is a versatile scaffold in organic synthesis and medicinal chemistry . It is known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . .

Mode of Action

It is known that the compound exhibits tautomerism, a phenomenon that may influence its reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . These interactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may have good bioavailability .

Result of Action

It is known that the compound can be used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Action Environment

It is known that the compound exhibits tautomerism, a phenomenon that may be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines . These interactions often involve hydrogen bonding and other non-covalent interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the activity of kinases and other signaling proteins, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of heterocyclic compounds . These interactions can influence metabolic flux and the levels of various metabolites. For example, this compound can modulate the activity of enzymes involved in the synthesis of pyrazolo[1,5-a]pyrimidines, affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired yield and purity .

Another approach involves the use of hydrazine derivatives and β-diketones, which undergo cyclization to form the pyrazole ring. This method often requires the presence of a catalyst, such as a transition metal complex, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Major Products Formed

Oxidation: Pyrazole oxides and related derivatives.

Reduction: Hydrazine derivatives and reduced pyrazoles.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

3-Methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methyl-1H-pyrazole: Similar structure but with different substitution patterns.

3-Amino-5-cyclopropyl-1H-pyrazole: Contains a cyclopropyl group instead of a methyl group.

5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group at the 1-position.

Uniqueness

3-Methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and an amino group on the pyrazole ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No. |

113402-89-4 |

|---|---|

Molecular Formula |

C4H7N3 |

Molecular Weight |

97 |

Synonyms |

5-methyl-4H-pyrazol-3-amine |

Origin of Product |

United States |

Q1: What are the typical applications of 3-Methyl-1H-pyrazol-5-amine in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary amine group readily participates in condensation reactions, leading to various heterocyclic compounds. For example, it reacts with dimedone and aryl aldehydes to form pyrazoloquinolinones . It also reacts with arylaldehydes and 1,3-indanedione to synthesize pyrazolo-fused 4-azafluorenones (indeno[1,2-b]pyrazolo[4,3-e]pyridines) . Additionally, it serves as a precursor for the synthesis of 6-arylsubstituted pyrazolo [1,5-a] pyrimidines by reacting with diethyl 2-phenylmalonates .

Q2: Are there any specific reaction conditions favored when using this compound as a reagent?

A2: Research indicates that this compound participates in reactions under various conditions. For instance, the synthesis of pyrazoloquinolinones can be achieved under mild, solvent-free conditions using L-proline as a catalyst . Similarly, the formation of pyrazolo-fused 4-azafluorenones utilizes ionic liquids as catalysts at room temperature . These examples highlight the adaptability of this compound to different reaction environments.

Q3: Can you elaborate on the use of this compound in the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

A3: this compound acts as a key component in a three-component reaction with aldehydes and Meldrum’s acid to produce pyrazolo[3,4-b]pyridin-6(7H)-one derivatives. This reaction utilizes recyclable polyethylene glycol (PEG)-400 as the reaction medium, offering an environmentally friendly approach .

Q4: Has the tert-butyl group been explored as a protecting group for this compound?

A4: Yes, research indicates that the tert-butyl group can serve as a protecting group for this compound. The resulting 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine can be synthesized efficiently and subsequently deprotected using trifluoroacetic acid . This protection strategy offers flexibility in synthetic routes by selectively manipulating the reactivity of the amine group.

Q5: Are there studies investigating the crystal structure and spectroscopic properties of compounds derived from this compound?

A5: Researchers have explored the structural aspects of compounds derived from this compound. For instance, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, synthesized using this compound, has been characterized using X-ray crystallography, thermal analysis (TGA-DSC), and various spectroscopic techniques .

Q6: Has computational chemistry been employed to study this compound derivatives?

A6: Yes, computational methods have been applied to study this compound derivatives. For example, Density Functional Theory (DFT) analyses were conducted on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine to investigate its molecular structure and non-linear optical properties . Similarly, DFT studies were performed to understand the electronic mechanisms involved in the formation of pyrazolo-fused 4-azafluorenones . These studies demonstrate the value of computational approaches for elucidating the properties and reactivity of these compounds.

Q7: Have any nanomagnetic catalysts been used in the synthesis of compounds involving this compound?

A7: Research indicates the successful application of a novel nanomagnetic catalyst tagged with Cl[DABCO-NO2]C(NO2)3 in the synthesis of pyrazolo[3,4-b]pyridines. This method utilizes an anomeric-based oxidation approach and highlights the potential of nanomaterials in facilitating efficient synthetic transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.